Phase 2 vs. Phase 3 Clinical Remission Rates: The Critical Impact of Batch Chemical Composition
A head-to-head comparison across clinical trial phases reveals that Mongersen's efficacy is not intrinsic to its sequence but is contingent on the specific manufacturing batch used. In a Phase 2 double-blind, placebo-controlled trial, Mongersen at 160 mg/day for 2 weeks induced clinical remission (CDAI <150) at day 15 in 65% of patients, compared to 10% for placebo (P<0.001) [1]. In stark contrast, a Phase 3 trial using different manufacturing batches found no significant difference in clinical remission at week 12 between the pooled GED-0301 groups (22.8%) and placebo (25%; P=0.6210) [2]. Subsequent analysis revealed that the Phase 3 batches were chemically distinct and, in some cases, incapable of downregulating SMAD7 in cell culture [3]. This demonstrates that the compound's functional activity is critically dependent on the specific batch's diastereomeric composition, a factor not controlled for by sequence identity alone.
| Evidence Dimension | Clinical Remission Rate (CDAI <150) |
|---|---|
| Target Compound Data | 65% at day 15 (Phase 2 trial, 160 mg dose, n=39) [1] |
| Comparator Or Baseline | Placebo: 10% at day 15 (Phase 2 trial, n=39) [1]; GED-0301 (Phase 3): 22.8% at week 12 (pooled across regimens, n=525) [2]; Placebo (Phase 3): 25% at week 12 (n=176) [2] |
| Quantified Difference | Phase 2: 65% vs 10% (P<0.001). Phase 3: 22.8% vs 25% (P=0.6210). |
| Conditions | Phase 2: 2-week oral treatment, 166 patients with active CD (CDAI 220-400). Phase 3: 52-week randomized, blinded, placebo-controlled trial, 701 patients with active CD. |
Why This Matters
For procurement, this evidence underscores that the chemical composition of the specific batch is a more critical determinant of bioactivity than the sequence itself, making batch-specific characterization data essential for any research or potential clinical application.
- [1] Monteleone G, Neurath MF, Ardizzone S, et al. Mongersen, an oral SMAD7 antisense oligonucleotide, and Crohn's disease. N Engl J Med. 2015;372(12):1104-1113. doi:10.1056/NEJMoa1407250 View Source
- [2] Sands BE, Feagan BG, Sandborn WJ, et al. Mongersen (GED-0301) for Active Crohn's Disease: Results of a Phase 3 Study. Am J Gastroenterol. 2020;115(5):738-745. doi:10.14309/ajg.0000000000000493 View Source
- [3] Marafini I, Stolfi C, Troncone E, et al. Inhomogeneous Diastereomeric Composition of Mongersen Antisense Phosphorothioate Oligonucleotide Preparations and Related Pharmacological Activity Impairment. Nucleic Acid Ther. 2022;32(4):312-320. doi:10.1089/nat.2021.0089 View Source
